![molecular formula C25H25N5O4 B2583930 benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 877617-22-6](/img/no-structure.png)

benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

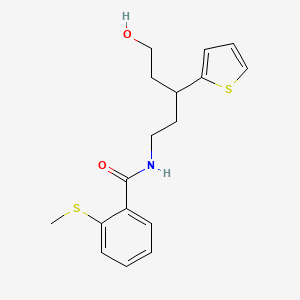

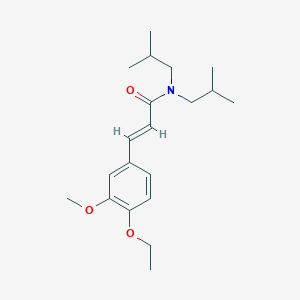

Benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C25H25N5O4 and its molecular weight is 459.506. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the design and synthesis of compounds with significant biological activities. For example, compounds like MGCD0103, an orally active histone deacetylase inhibitor, have shown promise as anticancer drugs, highlighting the potential of such molecules in therapeutic applications (Zhou et al., 2008). Another study detailed the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives as selective aldose reductase inhibitors, also exhibiting antioxidant activity, indicating the versatility of pyrimidine derivatives in drug design (La Motta et al., 2007).

Biological Evaluation

The biological evaluation of new compounds is a critical step in the discovery of potential therapeutic agents. For instance, the synthesis and evaluation of antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone revealed novel antimicrobial agents (Patel & Patel, 2017). This emphasizes the importance of synthesizing and testing new compounds for their potential to combat various diseases.

Potential Therapeutic Applications

The development of novel therapeutic agents from pyrimidine and related derivatives continues to be a focus of research due to their broad spectrum of biological activities. For example, the synthesis and biological evaluation of some new coumarin derivatives for antimicrobial activity demonstrate the ongoing efforts to find new treatments based on these chemical frameworks (Al-Haiza et al., 2003).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 2-amino-6-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-one with ethyl bromoacetate followed by benzyl esterification of the resulting product.", "Starting Materials": [ "2-amino-6-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-one", "ethyl bromoacetate", "benzyl alcohol", "potassium carbonate", "dimethylformamide", "chloroform", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-6-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-one (1.0 g, 3.6 mmol) and potassium carbonate (1.2 g, 8.6 mmol) in dimethylformamide (10 mL) and stir at room temperature for 30 minutes.", "Step 2: Add ethyl bromoacetate (0.6 mL, 4.3 mmol) dropwise to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into water (50 mL) and extract with chloroform (3 x 50 mL).", "Step 4: Combine the organic layers, dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 5: Dissolve the yellow solid in benzyl alcohol (10 mL) and add sodium hydroxide (0.2 g, 5.0 mmol).", "Step 6: Heat the reaction mixture at 80°C for 24 hours.", "Step 7: Cool the reaction mixture to room temperature and pour into water (50 mL).", "Step 8: Extract the mixture with chloroform (3 x 50 mL), combine the organic layers, dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain a white solid.", "Step 9: Purify the white solid by column chromatography to obtain benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate as a white solid (yield: 60%)." ] } | |

CAS RN |

877617-22-6 |

Molecular Formula |

C25H25N5O4 |

Molecular Weight |

459.506 |

IUPAC Name |

benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

InChI |

InChI=1S/C25H25N5O4/c1-17-9-6-7-12-19(17)28-13-8-14-29-21-22(26-24(28)29)27(2)25(33)30(23(21)32)15-20(31)34-16-18-10-4-3-5-11-18/h3-7,9-12H,8,13-16H2,1-2H3 |

InChI Key |

AWPBTVIJDKKUFX-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline;dihydrochloride](/img/structure/B2583847.png)

![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2583854.png)

![2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide](/img/structure/B2583858.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2583859.png)

![Tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B2583863.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2583866.png)